tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15809619
InChI: InChI=1S/C17H20N2O3/c1-17(2,3)22-16(21)19-14-7-5-4-6-13(14)15(20)12-8-10-18-11-9-12/h4-11,15,20H,1-3H3,(H,19,21)
SMILES:
Molecular Formula: C17H20N2O3
Molecular Weight: 300.35 g/mol

tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate

CAS No.:

Cat. No.: VC15809619

Molecular Formula: C17H20N2O3

Molecular Weight: 300.35 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate -

Specification

Molecular Formula C17H20N2O3
Molecular Weight 300.35 g/mol
IUPAC Name tert-butyl N-[2-[hydroxy(pyridin-4-yl)methyl]phenyl]carbamate
Standard InChI InChI=1S/C17H20N2O3/c1-17(2,3)22-16(21)19-14-7-5-4-6-13(14)15(20)12-8-10-18-11-9-12/h4-11,15,20H,1-3H3,(H,19,21)
Standard InChI Key YXEXJROVBFAKQS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=CC=C1C(C2=CC=NC=C2)O

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure consists of three primary components:

  • tert-Butoxycarbonyl (Boc) Group: A widely used amine-protecting group in organic synthesis, imparting stability to the carbamate functionality under acidic conditions .

  • Phenyl Ring: Substituted at the 2-position with a hydroxypyridinylmethyl group, introducing stereoelectronic effects that influence reactivity and intermolecular interactions.

  • Hydroxypyridinylmethyl Moiety: A pyridin-4-yl group linked via a hydroxymethylene bridge, contributing to hydrogen-bonding capabilities and potential metal coordination .

The spatial arrangement of these groups is critical for the molecule’s physicochemical behavior. Computational models suggest that the pyridine ring adopts a planar conformation, while the hydroxymethylene bridge allows rotational flexibility .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC17H20N2O3\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight300.35 g/mol
Hydrogen Bond Donors2 (NH and OH groups)
Hydrogen Bond Acceptors3 (carbonyl O, pyridine N, OH)
Rotatable Bonds8

Synthesis and Reaction Pathways

Boc Protection Strategies

The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under mild conditions. In a representative procedure :

  • A primary or secondary amine reacts with (Boc)2O\text{(Boc)}_2\text{O} in glycerol at room temperature.

  • The reaction is monitored by TLC until amine consumption is complete.

  • The product is extracted with pet ether/ethyl acetate (9:1) and purified via chromatography.

For tert-butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate, a plausible synthesis involves:

  • Boc Protection: Reacting 2-aminophenol with (Boc)2O\text{(Boc)}_2\text{O} to form tert-butyl (2-hydroxyphenyl)carbamate .

  • Mannich Reaction: Introducing the pyridinylmethyl group via condensation with pyridine-4-carbaldehyde and a reducing agent (e.g., NaBH4_4) to yield the hydroxymethylene bridge .

Critical Reaction Parameters:

  • Solvent System: Tetrahydrofuran (THF)/ethanol mixtures facilitate solubility of intermediates .

  • Temperature: Reactions proceed optimally at 10–20°C to minimize side reactions .

  • Workup: Acidic aqueous conditions (e.g., H2_2SO4_4) neutralize excess reductants, followed by extraction and crystallization .

Spectroscopic Characterization

Mass Spectrometry

The molecular ion peak ([M+H]+\text{[M+H]}^+) is expected at m/zm/z 301.35, with fragmentation patterns arising from loss of the tert-butyl group (56Da-56 \, \text{Da}) and decarboxylation .

Physicochemical Properties and Stability

Solubility and Partitioning

  • Solubility: Limited aqueous solubility due to the hydrophobic tert-butyl group; soluble in polar aprotic solvents (e.g., DMSO, THF) .

  • LogP: Predicted value of 3.46 (similar to tert-butyl (2-methylphenyl)carbamate ), indicating moderate lipophilicity.

Thermal Stability

The Boc group decomposes at elevated temperatures (>150°C), releasing CO2_2 and isobutylene . Differential scanning calorimetry (DSC) would likely show an endothermic peak corresponding to this decomposition.

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